Bis-Propargyl-PEG13
Description
Contextualization of Polyethylene (B3416737) Glycol (PEG) Derivatives in Modern Chemical Biology and Material Science
Polyethylene glycol (PEG) is a polyether compound known for its hydrophilicity, biocompatibility, and non-immunogenic nature. thermofisher.comsigmaaldrich.com These properties make PEG and its derivatives highly valuable in a multitude of applications. sigmaaldrich.comsinopeg.com The process of attaching PEG chains to molecules, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of therapeutic agents. sigmaaldrich.com
PEG derivatives are synthesized by chemically modifying polyethylene glycol molecules, which expands and improves their inherent properties for a wider range of uses. sinopeg.com In chemical biology , PEG derivatives are crucial for drug delivery systems, where they can encapsulate drug molecules to improve bioavailability. sinopeg.com They are also used in biotechnology and bioengineering to increase the stability and activity of proteins, and find applications in cell culture, tissue engineering, and biosensors. sinopeg.com
In material science , PEG derivatives serve as lubricants, surfactants, and polymer additives. sinopeg.com Their ability to be modulated in terms of molecular size and modification method makes them valuable in the research of nanotechnology and smart materials. sinopeg.com Bifunctional PEG derivatives, for instance, are used as crosslinking agents or spacers, while multi-arm PEGs are instrumental in forming hydrogels for controlled therapy release and wound healing applications. biochempeg.com The tunable chemical properties of PEG derivatives are key to controlling the degradability, mechanics, and injectability of PEG-based hydrogels, enhancing their performance in cell-based applications. news-medical.net
Significance of Terminal Alkyne Functionality for Bioorthogonal Reaction Methodologies
The terminal alkyne group (a carbon-carbon triple bond at the end of a molecule) is a cornerstone of bioorthogonal chemistry. This field of chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. The terminal alkyne is particularly prized for its role in "click chemistry," a set of reactions that are rapid, high-yielding, and specific. labinsights.nlacs.org
The most prominent bioorthogonal reaction involving a terminal alkyne is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). acs.orgresearchgate.net This reaction forms a stable triazole linkage between an alkyne-containing molecule and an azide-containing molecule. acs.orgmedkoo.com The small size of the azide (B81097) and terminal alkyne groups makes them ideal for labeling biomolecules without causing significant steric hindrance. nih.gov This has made click chemistry a powerful tool for identifying, locating, and characterizing biomolecules. labinsights.nl
The versatility of the terminal alkyne extends to its use in creating customized therapeutic agents and advanced drug delivery systems. axispharm.com It serves as a handle for bioconjugation, allowing researchers to attach various molecules of interest, such as antibodies, peptides, and small molecules, to create targeted therapies. axispharm.comaxispharm.com
Overview of Research Trajectories for Bis-Propargyl-PEG13
This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups—in this case, propargyl groups, which contain terminal alkynes. medkoo.combioglyco.com The "PEG13" designation indicates a polyethylene glycol spacer consisting of 13 ethylene (B1197577) glycol units. This PEG spacer enhances the water solubility of the molecule. medkoo.combioglyco.com
The primary application of this compound lies in its ability to participate in copper-catalyzed click chemistry reactions with molecules bearing azide groups. medkoo.combioglyco.com This makes it an ideal tool for crosslinking and modifying biomolecules and for studying protein interactions. bioglyco.com Research involving this compound is often focused on bioconjugation and molecular biology. bioglyco.com
A significant area of research for similar bifunctional PEG linkers is in the development of Proteolysis-Targeting Chimeras (PROTACs). targetmol.com PROTACs are molecules designed to selectively degrade specific proteins within cells by utilizing the cell's own ubiquitin-proteasome system. targetmol.com Linkers like this compound are used to connect the two essential ligands that make up a PROTAC molecule. targetmol.com The flexibility and hydrophilicity of the PEG chain are critical for the proper function of the resulting PROTAC.
Furthermore, the ability to create well-defined structures is crucial. For instance, studies have shown that the length of the PEG spacer can influence the properties of the resulting bioconjugate, with a PEG13 spacer demonstrating the formation of more homogenous and stable structures in certain applications. researchgate.net
Below is a table summarizing the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C30H54O13 | bioglyco.comaablocks.com |
| Molecular Weight | 622.742 g/mol | aablocks.com |
| Appearance | Not specified, but typically a liquid or solid | |
| Solubility | Soluble in Water, DMSO, DMF, DCM | chemdad.com |
| Key Functional Groups | Two terminal propargyl (alkyne) groups | medkoo.combioglyco.com |
| Spacer | 13 ethylene glycol units (PEG13) | bioglyco.com |
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54O13/c1-3-5-31-7-9-33-11-13-35-15-17-37-19-21-39-23-25-41-27-29-43-30-28-42-26-24-40-22-20-38-18-16-36-14-12-34-10-8-32-6-4-2/h1-2H,5-30H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRMNIFYBNHKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Functionalization of Bis Propargyl Peg13
Strategies for Bis-Propargyl-PEG13 Synthesis
The preparation of this compound can be achieved through two main synthetic pathways: esterification and etherification. Both strategies aim to cap both ends of the PEG13 chain with a propargyl moiety.
Esterification-Based Synthetic Routes
Esterification routes involve the reaction of the terminal hydroxyl groups of polyethylene (B3416737) glycol with a carboxylic acid derivative containing a propargyl group. A common approach is the reaction of PEG diol with propargylic acid in the presence of an acid catalyst. While direct Fischer esterification can be employed, the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can lead to higher yields and milder reaction conditions.
Another esterification strategy involves the conversion of propargylic acid to a more reactive species, such as an acid chloride or anhydride, which then readily reacts with the PEG diol. This method can often proceed at lower temperatures and with shorter reaction times. The choice of solvent is crucial and is typically an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to avoid side reactions.
While not specific to this compound, studies on the synthesis of bis-propargyl aromatic esters have demonstrated high yields through the reaction of dicarboxy compounds with propargyl bromide in the presence of a base like potassium carbonate. rsc.org This suggests that a similar approach, starting with a dicarboxylated PEG13, could be a viable synthetic route.
Etherification Reactions Involving Polyoxyethylene Glycols
The Williamson ether synthesis is a widely employed and robust method for the preparation of this compound. This reaction involves the deprotonation of the terminal hydroxyl groups of the polyoxyethylene glycol to form alkoxides, which then act as nucleophiles to attack an alkyl halide, in this case, propargyl bromide or a related propargyl electrophile.
The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, in an anhydrous aprotic solvent like THF or dimethylformamide (DMF). The use of a phase transfer catalyst (PTC), such as tetrabutylammonium (B224687) hydrogenosulfate (TBAHS), can be advantageous, particularly when using solid bases like potassium hydroxide, to facilitate the transfer of the alkoxide from the solid phase to the organic phase where the reaction occurs.
Functionalization Approaches for Polyoxyethylene Glycol Ethers in this compound Precursors
The synthesis of this compound inherently relies on the functionalization of the precursor, polyethylene glycol. The terminal hydroxyl groups of the PEG chain are the primary sites for modification.
A key functionalization step in the etherification route is the activation of the hydroxyl groups. While direct deprotonation with a strong base is common, an alternative approach involves converting the hydroxyl groups into better leaving groups. This can be achieved by reacting the PEG diol with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a ditosylated PEG. mdpi.comgoogle.com The tosylate groups are excellent leaving groups for subsequent nucleophilic substitution by a propargyl nucleophile, such as the propargyl alkoxide. This two-step process can sometimes offer better control and higher yields compared to the direct Williamson ether synthesis.
Similarly, for esterification-based routes, the PEG precursor itself can be functionalized. For instance, a PEG diol can be reacted with a dicarboxylic acid to introduce terminal carboxyl groups. These can then be activated and coupled with propargyl alcohol.
Optimization of Reaction Conditions and Yields in this compound Production
The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Several factors, including the choice of reagents, solvent, temperature, and reaction time, play a crucial role.
In the context of the Williamson ether synthesis, the choice of base and solvent system is critical. The use of a strong, non-nucleophilic base is necessary to ensure complete deprotonation of the PEG hydroxyls without competing in the substitution reaction. The solvent must be able to dissolve the PEG and the reagents while remaining inert to the reaction conditions.
The reaction temperature is another important parameter to control. Higher temperatures can accelerate the reaction rate but may also lead to side reactions, such as elimination or decomposition of the product. rsc.org Therefore, finding the optimal temperature that balances reaction speed and product stability is essential.
The stoichiometry of the reactants also needs careful consideration. An excess of the propargylating agent (e.g., propargyl bromide) is often used to drive the reaction to completion and ensure both ends of the PEG chain are functionalized. However, a large excess can complicate the purification process.
Purification of the final product is typically achieved through column chromatography. Due to the polar nature of the PEG backbone, a polar stationary phase like silica (B1680970) gel is often used with a gradient of polar solvents, such as a mixture of chloroform (B151607) and methanol, for elution. reddit.com
Below are tables summarizing the impact of various reaction parameters on the synthesis of propargyl-functionalized PEGs, based on findings from related synthetic procedures.
Table 1: Optimization of Etherification Reaction Conditions for Propargyl-PEG Synthesis
| Parameter | Variation | Observation |
| Base | Strong bases (e.g., NaH, KOH) | Essential for deprotonation of PEG-OH groups. |
| Phase Transfer Catalyst (e.g., TBAHS) | Can improve reaction efficiency with solid bases. | |
| Solvent | Aprotic polar solvents (e.g., THF, DMF) | Good solubility for reactants and inertness. |
| Temperature | Elevated temperatures (e.g., 70-100 °C) | Increases reaction rate but may require monitoring for side reactions. mdpi.com |
| Reactant Ratio | Excess propargyl bromide | Drives the reaction towards disubstitution. |
Table 2: Optimization of Esterification Reaction Conditions for Propargyl-PEG Synthesis
| Parameter | Variation | Observation |
| Catalyst | Acid catalysts (e.g., H₂SO₄) | Effective for direct esterification but may require harsh conditions. |
| Coupling agents (e.g., DCC/DMAP) | Milder conditions and often higher yields. | |
| Solvent | Aprotic solvents (e.g., DCM, Dioxane) | Prevents hydrolysis and side reactions. |
| Temperature | Room temperature to moderate heating | Dependent on the reactivity of the esterification reagents. |
| Reactant Ratio | Equimolar to slight excess of propargylating agent | Important for achieving high conversion. |
Advanced Spectroscopic and Chromatographic Characterization Techniques for Bis Propargyl Peg13 and Its Conjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of Bis-Propargyl-PEG13 and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Analysis of this compound and Derivatives
Proton (¹H) NMR spectroscopy is instrumental in verifying the presence and integrity of the terminal propargyl groups and the repeating ethylene (B1197577) glycol units. The ¹H NMR spectrum of this compound exhibits characteristic signals that confirm its structure. The terminal alkyne proton (–C≡C-H ) typically appears as a triplet, while the methylene (B1212753) protons adjacent to the alkyne (–CH ₂–C≡CH) and those adjacent to the ether linkages (–O–CH ₂–) resonate at distinct chemical shifts. The large, broad signal in the 3.6 ppm region is characteristic of the repeating ethylene glycol units of the PEG backbone. rsc.orgresearchgate.net
Following conjugation reactions, such as "click" chemistry, the disappearance of the signals corresponding to the terminal alkyne proton and the adjacent methylene protons, coupled with the appearance of new signals characteristic of the resulting triazole ring, provides definitive evidence of successful conjugation. rsc.org
Table 1: Representative ¹H NMR Data for this compound This table is interactive. Users can sort and filter the data.
| Functional Group | Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Alkyne | ≡C-H | ~2.4 - 2.5 | Triplet (t) |
| Propargylic Methylene | -CH ₂-C≡CH | ~4.2 | Doublet (d) |
| PEG Backbone | -O-CH ₂-CH ₂-O- | ~3.6 | Multiplet (m) |
¹³C NMR Analysis of this compound and Derivatives
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the comprehensive verification of the molecule's carbon framework. The carbons of the terminal alkyne group (–C ≡C –H) are particularly diagnostic, appearing at characteristic downfield shifts. researchgate.netchemicalbook.comchemicalbook.com The numerous carbons within the repeating PEG chain typically appear as a prominent signal around 70 ppm. rsc.orgacs.org
Analysis of derivatives will show the disappearance of the alkyne carbon signals and the emergence of new signals corresponding to the carbons of the newly formed conjugate structure, confirming the reaction at the terminal ends.
Table 2: Representative ¹³C NMR Data for this compound This table is interactive. Users can sort and filter the data.
| Functional Group | Carbon Assignment | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Alkyne (Terminal) | ≡C -H | ~75 |
| Alkyne (Internal) | -C ≡C-H | ~80 |
| Propargylic Methylene | -C H₂-C≡CH | ~58 |
| PEG Backbone | -O-C H₂-C H₂-O- | ~70 |
COSY Spectroscopy for Connectivity Determination
Correlation Spectroscopy (COSY) is a powerful two-dimensional NMR technique used to establish the connectivity between protons that are coupled to each other, typically through two or three bonds. acs.orgmagritek.com In the context of this compound, a COSY experiment would reveal cross-peaks between the terminal alkyne proton and the adjacent methylene protons, confirming the propargyl moiety. It would also show correlations between the adjacent methylene protons within the ethylene glycol units of the PEG backbone. nih.gov This technique is invaluable for unambiguously assigning proton signals and confirming the structural integrity of the molecule, especially in complex derivatives where signal overlap in the 1D spectrum might occur.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Verification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum provides clear evidence of its key structural features. The most characteristic absorptions are the sharp, weak peak around 3300 cm⁻¹ corresponding to the ≡C-H stretching of the terminal alkyne, and the peak around 2100 cm⁻¹ due to the C≡C triple bond stretch. researchgate.netibs.re.kr The strong, broad band centered around 1100 cm⁻¹ is indicative of the C-O-C ether linkages that dominate the PEG backbone. rsc.org
Upon successful conjugation via click chemistry, the disappearance of the characteristic alkyne stretches at ~3300 cm⁻¹ and ~2100 cm⁻¹ serves as a primary indicator that the reaction has proceeded to completion. rsc.org
Table 3: Key FTIR Absorption Bands for this compound This table is interactive. Users can sort and filter the data.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Sharp, Weak-Medium |
| Alkyne | C≡C Stretch | ~2100 | Sharp, Weak-Medium |
| Methylene | C-H Stretch | ~2870 | Strong |
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis of Polymeric Conjugates
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an essential technique for characterizing the molecular weight and molecular weight distribution (polydispersity) of polymers and their conjugates. azom.comlcms.cz The technique separates molecules based on their hydrodynamic volume in solution. researchgate.net For polymeric conjugates derived from this compound, SEC/GPC is crucial for confirming the successful formation of the conjugate and for assessing the purity of the final product.
The resulting chromatogram will show a shift to a higher molecular weight (earlier elution time) for the conjugate compared to the starting this compound and the molecule it was conjugated with. chromatographyonline.comnih.gov This provides clear evidence of the successful conjugation reaction. Furthermore, the technique can resolve and quantify any unreacted starting materials or byproducts, allowing for the determination of the purity of the conjugate. The polydispersity index (PDI), calculated from the GPC data, provides a measure of the breadth of the molecular weight distribution of the polymeric conjugate. nih.gov
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment of this compound Derived Materials
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of materials. For materials derived from this compound, such as cross-linked polymers or networks, TGA provides critical information about their degradation profile and upper service temperature. researchgate.netscience.gov The TGA thermogram plots percentage weight loss against temperature. The onset temperature of decomposition is a key parameter indicating the point at which the material begins to degrade. The thermal stability of materials derived from this compound can be influenced by the nature of the cross-linking and the other components of the material. ibs.re.kr TGA is therefore a vital tool for comparing the thermal stability of different formulations and for quality control of the final material.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis in Polymeric Systems Incorporating this compound
Differential Scanning Calorimetry (DSC) is a crucial thermoanalytical technique used to investigate the thermal properties of polymeric systems incorporating "this compound". By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can determine key phase transition temperatures and enthalpies. For "this compound"-derived materials, such as cross-linked hydrogels or surface-grafted polymers, DSC provides critical data on glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
The incorporation of "this compound" into a polymer network influences its thermal behavior. The flexible polyethylene (B3416737) glycol chain can impact the crystallinity and phase transitions of the final material. For instance, in studies of PEGylated phospholipid systems, DSC has been used to measure shifts in phase transition temperatures, which is vital for applications like controlled drug release. acs.orgnih.gov The melting temperature of PEG-containing materials is often a function of the PEG fraction and its molecular weight. nih.gov In composite materials, such as those combining PEG with biochar, DSC curves reveal the melting and freezing temperatures, as well as the latent heat storage capacity. mdpi.comrsc.org
When "this compound" is used to form cross-linked polymers, the resulting network structure restricts the mobility of the PEG chains. This can lead to a decrease in the enthalpy of melting and a potential shift in the melting point compared to the un-cross-linked precursor. mdpi.com The degree of cross-linking, which can be controlled by the reaction conditions of the terminal propargyl groups, will directly affect the thermal characteristics measured by DSC.
Table 1: Representative DSC Data for PEG-Based Polymeric Systems
| Polymer System | Transition | Temperature (°C) | Enthalpy (J/g) | Reference |
|---|---|---|---|---|
| Pure PEG6000 | Melting | 59.39 - 61.05 | 161.74 - 185.4 | mdpi.comrsc.org |
| PEG-grafted Butene-1 Copolymer | Melting | ~105 | Not Specified | mdpi.com |
| 65% PEG / MMO PCM | Melting | 50.9 | 108.1 | rsc.org |
| 65% PEG / MMO PCM | Freezing | 37.4 | 107.9 | rsc.org |
This table presents typical values from literature for various PEG-containing materials to illustrate the data obtained from DSC analysis. The exact values for a "this compound" system would depend on its specific formulation and conjugation state.
Surface-Sensitive Analytical Methods for this compound Modified Substrates
When "this compound" is used to modify surfaces, a suite of high-vacuum, surface-sensitive techniques is required to confirm successful immobilization and characterize the resulting layer.
X-ray Photoelectron Spectroscopy (XPS) is an indispensable tool for analyzing the elemental composition and chemical states of atoms on the surface of a material. azom.comeag.com For substrates modified with "this compound", XPS confirms the presence and integrity of the grafted layer. The analysis is performed by irradiating the surface with X-rays and measuring the kinetic energy of emitted core-level electrons. The top 5-10 nm of the surface is probed. eag.comacs.org
The successful grafting of "this compound" is primarily identified by analyzing the high-resolution C 1s spectrum. researchgate.net The spectrum of a PEG-ylated surface is characterized by a dominant peak corresponding to the C-O bonds of the ethylene glycol repeat units, typically found at a binding energy of approximately 286.5 eV. azom.com This peak is distinct from the C-C/C-H peak at ~285.0 eV, which would be characteristic of a hydrocarbon substrate or contamination. The presence of the terminal alkyne groups (C≡C-H) may also be resolvable, though often contributes to the main C-C peak. The relative intensity of the C-O peak to the substrate signals (e.g., Si 2p from a silicon wafer) allows for the quantification of grafting density and layer thickness. acs.orgresearchgate.net
Table 2: Typical XPS Binding Energies for "this compound" Modified Surfaces
| Element | Orbital | Chemical Bond | Typical Binding Energy (eV) | Reference |
|---|---|---|---|---|
| Carbon | C 1s | C-C, C-H, C≡C | 285.0 | azom.com |
| Carbon | C 1s | C-O (PEG backbone) | 286.5 | azom.com |
| Carbon | C 1s | C=O (potential oxidation) | ~288.3 | researchgate.net |
| Oxygen | O 1s | C-O (PEG backbone) | ~532.5 | acs.org |
| Nitrogen | N 1s | C-N (if conjugated to azide) | ~400.0 | researchgate.net |
This table provides expected binding energies. The values in bold are the primary indicators of a successful PEG coating.
Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films with high precision, often at the angstrom or sub-nanometer level. mdpi.combruker.comunisa.edu.au The technique measures the change in polarization of light upon reflection from a surface. horiba.comiitd.ac.in For surfaces modified with "this compound", ellipsometry is ideal for measuring the thickness of the resulting polymer layer, provided it is relatively uniform and smooth. mdpi.com
To determine the thickness, a model of the surface is constructed, typically consisting of the substrate (e.g., silicon), a native oxide layer, and the "this compound" film. osti.gov By fitting the experimental ellipsometric parameters (Ψ and Δ) to the model across a range of wavelengths, the thickness of the PEG layer can be extracted. iitd.ac.in Studies combining XPS and ellipsometry have successfully characterized the formation of PEG-peptide layers, where ellipsometry provided crucial thickness data that corroborated the XPS findings. researchgate.netresearchgate.net For example, analysis of various NHS-PEG-RGD peptides on silicon demonstrated that "NHS-PEG13-RGD" formed a relatively homogeneous and stable structure. researchgate.netresearchgate.net This highlights the capability of ellipsometry to discern subtle differences in film properties based on PEG chain length.
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed chemical and structural information. It is particularly useful for identifying specific functional groups. In the context of "this compound", Raman spectroscopy is highly effective for confirming the presence of the terminal propargyl groups. The carbon-carbon triple bond (C≡C) of the alkyne has a characteristic and often strong Raman stretching vibration in the range of 2100-2250 cm-1. rsc.orgresearchgate.net This peak is located in a relatively quiet region of the spectrum for many materials, making it a clear diagnostic marker.
Furthermore, the successful reaction of the propargyl group, for instance in a "click chemistry" cycloaddition with an azide (B81097), would result in the disappearance of this C≡C stretching peak and the appearance of new peaks corresponding to the resulting triazole ring. The PEG backbone itself has characteristic vibrational modes, including C-H stretching bands around 2890 cm-1. rsc.org Studies have used Raman spectroscopy to monitor the enzymatic cleavage of peptides from PEG-functionalized surfaces, demonstrating its sensitivity to changes in the terminal functional groups of a surface-grafted molecule. rsc.org
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique that provides detailed elemental and molecular information from the outermost 1-2 nanometers of a sample. phi.comeag.com It operates by bombarding the surface with a pulsed primary ion beam, which causes the ejection of secondary ions that are then analyzed by a time-of-flight mass spectrometer. carleton.edu
For surfaces modified with "this compound", ToF-SIMS can unambiguously identify the presence of the PEG linker by detecting its characteristic fragment ions, such as C2H5O+ at m/z 45. researchgate.neteag.com ToF-SIMS offers high mass resolution, allowing for the differentiation of ions with the same nominal mass. carleton.edu It can also detect larger molecular fragments and, in some cases, the molecular ion of the grafted PEG chain, often cationized with Na+ or Ag+. acs.org
ToF-SIMS is also powerful for chemical imaging, mapping the lateral distribution of the "this compound" on the surface to assess the homogeneity of the coating. eag.com Furthermore, by using a second ion beam to incrementally sputter away the surface, ToF-SIMS can perform depth profiling, revealing the chemical composition as a function of depth. phi.comscitation.org This is invaluable for analyzing the structure of multilayer systems or the interface between the PEG layer and the substrate. The high sensitivity of ToF-SIMS makes it particularly useful for detecting very low levels of surface species, which might be missed by other techniques like XPS. nih.gov
Rheological Characterization of this compound-Derived Polymeric Materials
Rheology is the study of the flow and deformation of matter. For polymeric materials derived from "this compound", such as hydrogels formed via cross-linking of the terminal alkyne groups, rheological characterization is essential to understand their mechanical properties and suitability for applications like 3D printing or as tissue engineering scaffolds. rsc.orgnih.gov
Oscillatory shear rheometry is commonly used to measure the viscoelastic properties of these materials. ensam.eu Key parameters obtained include the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. sci-hub.se For a cross-linked hydrogel, G' is typically much larger than G'' over a wide range of frequencies, indicating a stable, elastic network. acs.org
The mechanical properties of "this compound" hydrogels would be tunable based on several factors:
Polymer Concentration: Increasing the concentration of the "this compound" precursor generally leads to a higher G'. acs.org
Cross-linking Density: The efficiency of the cross-linking reaction directly impacts the stiffness of the gel. A higher degree of cross-linking results in a higher G'. nih.gov
Shear Behavior: These hydrogels may exhibit shear-thinning behavior, where their viscosity decreases with increasing shear rate. nih.govchemrxiv.org This is a critical property for injectable materials. Some dynamic covalent hydrogels can also show shear thickening at low shear rates. chemrxiv.org
This table outlines the primary parameters measured in rheological studies of hydrogels. The specific values for a "this compound" gel would depend on its synthesis and processing conditions.
Mechanistic Investigations of Click Chemistry Reactions with Bis Propargyl Peg13
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Mechanism
The CuAAC reaction is a highly efficient and reliable method for covalently linking molecules. sci-hub.se It is the copper-catalyzed version of the Huisgen 1,3-dipolar cycloaddition, which, without a catalyst, requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov The introduction of a copper(I) catalyst dramatically accelerates the reaction rate (by factors of 10⁶ to 10⁷) and controls the outcome to exclusively yield the 1,4-disubstituted triazole product. nih.govrsc.org
The mechanism, while appearing simple, involves a complex catalytic cycle with multiple steps. nih.gov It is generally accepted to proceed through the formation of a copper(I) acetylide intermediate from the terminal alkyne of a molecule like Bis-Propargyl-PEG13. This intermediate then reacts with an azide (B81097). The precise nature of the catalytically active species can be complex, with evidence suggesting that multinuclear copper acetylide complexes may be involved, rather than a single copper atom. nih.govuio.no Kinetic studies have often revealed a second-order dependence on the copper concentration, supporting the involvement of a dinuclear copper intermediate in the rate-determining step. uio.nonih.gov
| Factor | Role and Mechanistic Implication | Reference |
|---|---|---|
| Copper(I) Catalyst | Forms a copper-acetylide intermediate, dramatically accelerating the reaction rate and ensuring regiospecificity. The mechanism can involve dinuclear copper species. | nih.govnih.govuio.no |
| Azide & Alkyne | The reacting functional groups. The CuAAC reaction is tolerant of a wide variety of substituents on both the azide and the alkyne (from this compound). | baseclick.eu |
| Ligands (e.g., TBTA) | Stabilize the Cu(I) oxidation state, increase catalyst solubility, and prevent side reactions or damage to biomolecules. | glenresearch.comnih.gov |
| Reducing Agents (e.g., Sodium Ascorbate) | Reduces any Cu(II) formed back to the active Cu(I) state, preventing catalyst deactivation and oxidative coupling of alkynes. | nih.gov |
Biocompatibility and Reaction Efficiency of this compound in Aqueous Media
A significant advantage of using this compound is the enhanced biocompatibility and solubility conferred by its polyethylene (B3416737) glycol (PEG) spacer. medkoo.comcreative-biolabs.comchemdad.com PEG is a hydrophilic, non-toxic, and non-immunogenic polymer, which allows reactions to be performed efficiently in aqueous buffers, a requirement for most bioconjugation applications. nih.govmdpi.com The PEG chain improves the water solubility of the entire molecule, preventing aggregation and ensuring that the reactive propargyl groups are accessible. scielo.brrsc.org
The CuAAC reaction itself is remarkably efficient in water. chemie-brunschwig.ch This bio-orthogonality—meaning the reacting groups (azides and alkynes) are absent from and non-reactive with native biological systems—makes the reaction highly specific. glenresearch.combaseclick.eu Studies involving the PEGylation of proteins and other biomolecules using CuAAC demonstrate high conversion rates and yields, often approaching 100%, with simple purification procedures. chemie-brunschwig.chglenresearch.com For example, the functionalization of DNA strands containing multiple alkyne groups with a PEG-azide resulted in 100% formation of the desired conjugate. glenresearch.com The biocompatibility of the final PEGylated products is also a key feature; cell proliferation and cytotoxicity tests on materials coated with PEGylated copolymers have shown no cytotoxic side effects. researchgate.net While copper ions can be toxic to cells, the use of stabilizing ligands and low catalyst concentrations in CuAAC protocols minimizes this issue, making it a viable tool for use in living systems. rsc.orgbiochempeg.com
| Reactants | Reaction Conditions | Yield/Conversion | Reference |
|---|---|---|---|
| Alkyne-modified DNA, Biotin-Azide | 4 h at 37 °C, 5 equivalents of azide | 100% oligo-dye conjugate | glenresearch.com |
| Alkyne-modified DNA, PEG-Azide | 4 h at 37 °C, 5 equivalents of azide | 100% oligo-dye conjugate (86% recovery) | glenresearch.com |
| Aha-containing Interferon β-1b, Propargyl-activated PEGs | Optimized with TBTA, CuSO₄, DTT, SDS | High conversion to single desired product | nih.govacs.org |
| Propargyl esters, p-Azidobenzoic acid | Cu(I) iodide catalyst, Toluene, 110 °C, 4-6 h | 75-87% | eurjchem.com |
Regiospecificity of Triazole Linkage Formation Mediated by this compound
One of the defining features of the CuAAC reaction is its exceptional regiospecificity. sci-hub.sersc.org The reaction between a terminal alkyne, such as those on this compound, and an azide exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. eurjchem.comresearchgate.net This outcome is a direct consequence of the copper-catalyzed mechanism.
In the uncatalyzed Huisgen 1,3-dipolar cycloaddition, the reaction proceeds through a concerted mechanism where both possible orientations of the alkyne and azide lead to a mixture of 1,4- and 1,5-isomers. wikipedia.org However, in the CuAAC reaction, the copper(I) ion first coordinates to the terminal alkyne, activating it for a stepwise cycloaddition. nih.govorganic-chemistry.org This templated, stepwise process ensures that the azide adds in only one orientation, leading to the selective formation of the 1,4-regioisomer. eurjchem.commdpi.com This level of control is a cornerstone of click chemistry, as it provides a single, well-defined product, which is critical for applications in materials science, drug discovery, and bioconjugation where precise molecular architecture is paramount. chemie-brunschwig.chbaseclick.eu The use of other metal catalysts, such as ruthenium, can favor the formation of the 1,5-isomer, highlighting the crucial role of the specific metal catalyst in determining the regiochemical outcome. nih.gov
Influence of Polyethylene Glycol Chain Length on Reaction Dynamics and Product Properties
The length of the PEG chain in a linker molecule like this compound has a significant impact on both the reaction dynamics and the properties of the resulting conjugate. mdpi.com While the PEG13 length offers a balance of properties, variations in chain length can be used to fine-tune outcomes.
From a reaction dynamics perspective, steric hindrance can play a role. Some studies have shown that shorter PEG chains can lead to higher reaction conversion rates, as longer, bulkier chains may sterically hinder the approach of reactants to the catalytic sites. mdpi.com Conversely, other research has found that click conjugation efficiency can be improved with increased PEG chain length up to a certain point (e.g., a PEG12 linker). nih.gov
The properties of the final product are profoundly influenced by PEG chain length. Generally, increasing the PEG molecular weight leads to:
Increased Hydrodynamic Volume: This makes the conjugated molecule effectively larger, which can shield it from enzymatic degradation and reduce its rate of renal clearance, thereby extending its circulation half-life in vivo. nih.govscielo.brresearchgate.net
Altered Biological Activity: In protein PEGylation, longer PEG chains can sometimes lead to a greater reduction in in vitro biological activity due to increased steric hindrance around the protein's active site. However, this is often offset by vastly improved in vivo efficacy due to the enhanced pharmacokinetics. nih.govacs.orgfrontiersin.org
Modified Physical Properties: In the context of hydrogels and other materials, longer PEG chains can increase the swelling ability and thermal stability of the cross-linked network. mdpi.comacs.org
| PEG Molecular Weight | Property Investigated | Observed Effect | Reference |
|---|---|---|---|
| Increasing (e.g., 2 kDa to 8 kDa) | Gel Conversion Rate | Conversion rate decreased with longer chains due to steric hindrance. | mdpi.com |
| Increasing (e.g., 10 kDa to 40 kDa) | In Vitro Activity (of PEG-IFNb) | Activity decreased with increasing PEG size. | nih.govacs.org |
| Increasing (e.g., 10 kDa to 40 kDa) | In Vivo Half-Life (of PEG-IFNb) | Half-life increased with increasing PEG size. | nih.govacs.org |
| Increasing (e.g., 2 kDa to 10 kDa) | Tumor Accumulation (of Liposomes) | Accumulation increased significantly with longer PEG-linkers. | dovepress.com |
| Increasing | Thermal Stability (of Hydrogels) | Stability enhanced with an increase in PEG chain length. | acs.org |
Advanced Bioconjugation and Biointerface Engineering Applications of Bis Propargyl Peg13
Site-Specific Conjugation of Biomolecules (Proteins, Peptides, Oligonucleotides)
The precise, site-specific attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules, known as PEGylation, is a critical strategy for improving the therapeutic properties of proteins, peptides, and oligonucleotides. precisepeg.com Bis-Propargyl-PEG13 is ideally suited for this purpose, enabling the covalent and specific linkage to biomolecules that have been engineered or chemically modified to contain azide (B81097) groups. creative-biolabs.combroadpharm.com This conjugation is widely applied in fields like drug delivery and the development of antibody-drug conjugates (ADCs). medkoo.comsigmaaldrich.com
Proteins: Site-specific modification of proteins, such as monoclonal antibodies (mAbs), is crucial for creating homogeneous conjugates with defined drug-to-antibody ratios (DARs). nih.gov Strategies often involve introducing an azide functionality at a specific site on the antibody, away from the antigen-binding domains. patsnap.com For instance, microbial transglutaminase can be used to attach an azide-containing peptide to the antibody, which can then be conjugated with a molecule functionalized with a propargyl group, such as a derivative of this compound, to attach a therapeutic payload or another biomolecule. nih.gov
Peptides: Peptide-oligonucleotide conjugates (POCs) are a class of therapeutics designed to improve the cellular uptake and bioavailability of nucleic acids. mdpi.com this compound can serve as a linker to connect an azide-modified peptide to an azide-modified oligonucleotide in a stepwise fashion, or to bridge two different biomolecules. The synthesis of these conjugates can be performed in solution or on a solid phase. mdpi.com
Oligonucleotides: Antibody-oligonucleotide conjugates (AOCs) combine the targeting ability of antibodies with the gene-regulating function of oligonucleotides like siRNAs or antisense oligonucleotides (ASOs). patsnap.com Creating well-defined AOCs requires precise control over the conjugation site and stoichiometry. patsnap.com Copper-free click chemistry is often employed, where an antibody is functionalized with one reactive group and the oligonucleotide with a complementary one. patsnap.com A linker like this compound can be incorporated to connect the two moieties, ensuring the oligonucleotide is attached site-specifically without impairing the antibody's function. patsnap.com
Table 1: Site-Specific Bioconjugation Applications of this compound
| Biomolecule | Conjugation Strategy | Research Finding/Application |
|---|---|---|
| Proteins (Antibodies) | CuAAC click chemistry with azide-modified antibodies. | Development of homogeneous antibody-drug conjugates (ADCs) and antibody-oligonucleotide conjugates (AOCs) with controlled stoichiometry. medkoo.comnih.govpatsnap.com |
| Peptides | Click chemistry with azide-functionalized peptides. | Creation of peptide-oligonucleotide conjugates (POCs) to enhance cellular delivery of therapeutic nucleic acids. mdpi.com |
| Oligonucleotides | Click chemistry with azide-modified oligonucleotides (e.g., siRNA, ASO). | Enables targeted delivery of nucleic acid therapeutics by linking them to antibodies or other targeting ligands. nih.govpatsnap.com |
Crosslinking Strategies for Macromolecular Assemblies and Protein-Protein Conjugation
As a homobifunctional reagent, this compound can act as a crosslinker to connect two molecules that each bear an azide group. broadpharm.com This capability is valuable for stabilizing macromolecular structures, studying protein-protein interactions, and assembling complex bioconjugates. The defined length of the PEG13 spacer provides spatial control, acting as a "molecular ruler" to enforce a specific distance between the conjugated molecules.
The study of native macromolecular assemblies, which are often present in low abundance, benefits significantly from crosslinking strategies coupled with mass spectrometry (XL-MS). nih.gov By treating cells or isolated complexes with a crosslinker, researchers can covalently trap transient or weak interactions. The resulting distance restraints derived from identifying the cross-linked peptides by mass spectrometry help in building molecular models of the complex's architecture. nih.gov While various crosslinkers are used, a reagent like this compound could be employed in a two-step process where azide functionalities are first introduced onto target proteins.
Furthermore, the crosslinking of proteins or other macromolecules can lead to the formation of hydrogels or other polymeric materials for biomedical applications. sigmaaldrich.comethz.ch The biocompatibility and hydrophilicity of the PEG linker are advantageous in these contexts. creative-biolabs.com
Table 2: Crosslinking Applications of this compound
| Application | Crosslinking Strategy | Outcome |
|---|---|---|
| Structural Biology | Linking two azide-modified proteins or subunits within a complex. | Stabilization of macromolecular assemblies for structural analysis (e.g., via XL-MS), providing distance constraints to model protein architecture. nih.gov |
| Protein-Protein Conjugation | Connecting two different azide-bearing proteins (e.g., an enzyme and an antibody). | Creation of bifunctional conjugates that combine the properties of both proteins, such as targeted enzyme delivery. |
| Biomaterial Formation | Crosslinking azide-functionalized polymers or proteins. | Formation of hydrogels or other biocompatible materials with defined mechanical and physical properties. sigmaaldrich.comethz.ch |
Design of Multivalent Ligands and Scaffolds Utilizing this compound
Multivalent ligands, which present multiple copies of a recognition element, are powerful tools for probing and controlling biological systems. csbsju.edu They often exhibit significantly enhanced binding affinity (avidity) and can trigger specific cellular responses, such as receptor clustering and signal transduction, that are not achievable with monovalent ligands. csbsju.edunih.gov The architecture of a multivalent ligand—including the scaffold's size, shape, flexibility, and the spacing of the binding elements—is critical to its function. ualberta.caresearchgate.net
This compound can serve as a simple, flexible, bivalent scaffold. By conjugating two copies of an azide-functionalized ligand (e.g., a peptide, carbohydrate, or small molecule) to the terminal alkyne groups, a bivalent construct is formed. The PEG13 chain provides a soluble, biocompatible spacer of a defined length, separating the two ligands. This approach allows for the systematic investigation of how ligand spacing affects biological activity. For example, multivalent conjugates have been designed to organize stem cell receptors into nanoscale clusters, thereby controlling stem cell differentiation both in vitro and in vivo. nih.gov The design of such synthetic multivalent conjugates is a promising strategy for developing potential nanoscale therapeutics. nih.gov
Table 3: this compound in Multivalent Ligand Design
| Scaffold Feature | Role of this compound | Potential Application |
|---|---|---|
| Valency | Provides a bivalent scaffold for displaying two ligands. | Probing receptor dimerization; enhanced binding through the chelate effect. ualberta.ca |
| Ligand Spacing | The PEG13 chain offers a defined and flexible spacer between ligands. | Optimizing ligand distance for simultaneous binding to two receptor sites. researchgate.net |
| Solubility | The hydrophilic PEG backbone increases the aqueous solubility of the final conjugate. | Facilitates use in biological assays and improves pharmacokinetic properties of potential therapeutics. medkoo.comcreative-biolabs.com |
Surface Functionalization for Bioactive Material Development
The modification of material surfaces is fundamental to the development of advanced biomaterials for implants, biosensors, and tissue engineering scaffolds. researchgate.netresearchgate.net this compound is a valuable reagent for surface functionalization, allowing for the creation of biointerfaces with tailored properties. myskinrecipes.com The typical strategy involves modifying a material surface to introduce azide groups, which can then react with the propargyl groups of this compound via CuAAC to covalently graft a dense layer of PEG chains. axispharm.com
A major challenge in biomedical applications is the prevention of non-specific protein adsorption, or biofouling, which can trigger adverse immune responses, compromise the function of biosensors, and lead to device failure. mdpi.comresearchgate.net Surfaces coated with PEG are well-known for their ability to resist protein adsorption. precisepeg.comnih.gov The hydrophilic PEG chains form a dynamic, water-rich layer at the interface that creates a steric barrier, effectively repelling proteins and preventing them from fouling the surface. researchgate.netnih.gov
Studies have demonstrated that polymer surfaces modified with PEG show a marked increase in resistance to non-specific protein adsorption from complex biological fluids like human serum and plasma. nih.gov For instance, modifying hydrogels with PEG-diacrylate has been shown to reduce non-specific binding by a factor of 10 in the context of immunoassays. mdpi.com This "stealth" property is crucial for enhancing the biocompatibility and performance of materials that come into contact with biological systems. precisepeg.comnih.gov
Table 4: Effect of PEG Surface Modification on Protein Adsorption
| Surface Type | Relative Protein Adsorption | Mechanism of Action |
|---|---|---|
| Unmodified Hydrophobic Surface | High | Hydrophobic interactions and other non-covalent forces lead to strong protein binding and potential denaturation. researchgate.net |
| Surface Modified with this compound | Low | The grafted PEG layer creates a hydrophilic, sterically repulsive barrier that prevents proteins from adsorbing onto the underlying substrate. mdpi.comnih.gov |
The interaction of cells with a material is largely governed by the properties of its surface. researchgate.netresearchgate.net Cell adhesion, which is critical for cell proliferation and differentiation, is often mediated by the adsorption of proteins from the surrounding environment, such as fibronectin and vitronectin, onto the material surface. researchgate.net
By functionalizing a substrate with this compound, one can precisely control cell-surface interactions. A densely packed PEG layer effectively prevents protein adsorption and, consequently, inhibits cell adhesion. researchgate.net This anti-adhesive property is desirable for applications where cell attachment should be minimized.
Conversely, these non-fouling surfaces can serve as a "blank slate" for further modification. The terminal propargyl group of a surface-grafted PEG chain (if only one end of the this compound is attached to the surface) remains available for the subsequent "clicking" of azide-functionalized bioactive molecules, such as cell-adhesive peptides containing the RGD (arginine-glycine-aspartic acid) sequence. nih.gov This allows for the creation of surfaces that simultaneously resist non-specific protein adsorption while promoting the specific adhesion of desired cell types. By controlling the density and spatial arrangement of these adhesive ligands, it is possible to direct cell spreading, growth, and organization, which is a key strategy in tissue engineering and the development of sophisticated cell culture platforms. researchgate.netfrontiersin.org
Table 5: Modulation of Cellular Response via Surface Modification
| Surface Functionalization Strategy | Expected Cellular Response | Rationale |
|---|---|---|
| Dense coating with this compound | Inhibition of cell adhesion and spreading. | The PEG layer prevents the adsorption of extracellular matrix proteins required for cell attachment. researchgate.net |
| PEG-coated surface functionalized with RGD peptides | Promotion of specific cell adhesion and growth. | The non-fouling PEG background minimizes non-specific interactions, while the RGD ligands engage with cell surface integrins to mediate adhesion. nih.govnih.gov |
| Micropatterned surface with regions of PEG and RGD | Spatially controlled and directed cell growth. | Cells adhere and grow only in the RGD-functionalized regions, allowing for the creation of defined cell patterns. researchgate.netfrontiersin.org |
Integration of Bis Propargyl Peg13 in Polymer Science and Engineering for Functional Materials
Synthesis of Novel Polymeric Architectures via Click Chemistry
Bis-propargyl-PEG13 is a valuable tool in polymer synthesis, primarily due to its terminal propargyl groups which are amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. creative-biolabs.commedkoo.com This highly efficient and specific reaction allows for the formation of stable triazole linkages with azide-functionalized molecules. creative-biolabs.commedkoo.com The presence of two propargyl groups on this compound enables its use as a crosslinker or a building block for creating complex polymer structures. broadpharm.com The polyethylene (B3416737) glycol (PEG) spacer is a key feature, imparting increased water solubility to the resulting polymers. creative-biolabs.combioglyco.com
Block Copolymers and Graft Copolymers
The synthesis of block and graft copolymers can be readily achieved using this compound through click chemistry. For instance, block copolymers can be synthesized by reacting a polymer with a terminal azide (B81097) group with this compound, followed by a reaction with a second azide-terminated polymer of a different type. researchgate.net This modular approach allows for the precise construction of copolymers with distinct blocks, combining the properties of different polymers into a single macromolecule.
Graft copolymers, which feature a main polymer backbone with polymeric side chains, can also be synthesized using this compound. In one approach, a polymer backbone can be functionalized with azide groups. Subsequently, this compound can be "clicked" onto the backbone, followed by the attachment of another polymer chain to the remaining propargyl group. Alternatively, a "grafting to" method can be employed where pre-synthesized polymer chains with azide end-groups are attached to a polymer backbone containing propargyl groups. nih.govmdpi.com The synthesis of polyolefin graft copolymers, for example, has been demonstrated to create materials that can act as compatibilizers in polyolefin blends. rsc.org
The table below summarizes examples of block and graft copolymers synthesized using PEG-based strategies, highlighting the versatility of this approach.
| Copolymer Type | Synthesis Strategy | Resulting Architecture | Potential Application |
| Block Copolymer | Sequential "click" reactions of different azide-terminated polymers with a bifunctional PEG linker. researchgate.net | Linear polymer with distinct blocks (e.g., A-B-A triblock). | Drug delivery, thermoplastic elastomers. |
| Graft Copolymer | "Grafting to" method: clicking azide-terminated side chains onto a propargyl-functionalized backbone. nih.govmdpi.com | Polymer backbone with covalently attached side chains. | Compatibilizers, surface modification. rsc.org |
| Graft Copolymer | "Grafting from" method: initiating polymerization from a macroinitiator attached to the main chain. mdpi.com | Polymer backbone with side chains grown directly from it. | Biomaterials, responsive materials. |
Dendrimers and Hyperbranched Polymers for Drug Delivery Systems
Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups, making them excellent candidates for drug delivery systems. nih.govresearchgate.net Their globular structure and multivalency allow for the encapsulation or covalent attachment of multiple drug molecules. nih.gov
This compound can be integrated into the synthesis of these complex architectures. For example, it can be used as a core molecule to which dendritic wedges are attached via click chemistry. The two propargyl groups allow for the growth of two dendrons from a central PEG linker. Alternatively, it can be used to link pre-formed dendritic structures together. The PEG component of this compound is particularly advantageous in drug delivery applications as it can enhance the water solubility and biocompatibility of the final dendrimer or hyperbranched polymer. polymerfactory.com
Dendritic polymers based on materials like bis-MPA are known for their biodegradability and low cytotoxicity, making them suitable for biological applications. polymerfactory.comunits.it The synthesis of hyperbranched polymers often involves the copolymerization of a central core-forming monomer with other monomers, and PEG-based hyperbranched polymers have been developed for theranostic applications. uq.edu.au
The table below outlines the features of dendrimers and hyperbranched polymers relevant to drug delivery.
| Polymer Architecture | Key Features | Role of this compound | Advantages in Drug Delivery |
| Dendrimers | Well-defined, monodisperse, globular structure with a high density of surface functional groups. nih.govresearchgate.net | Can act as a central core or a linker between dendritic fragments. | High drug loading capacity, precise control over structure and size. sigmaaldrich.com |
| Hyperbranched Polymers | Less perfect branching compared to dendrimers, synthesized in a one-pot reaction. mdpi.com | Can be incorporated as a flexible and water-soluble core or linker. polymerfactory.com | Easier to synthesize than dendrimers, good biocompatibility. uq.edu.au |
Development of Hydrogel Systems
Formation Mechanisms of this compound-Based Hydrogels
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. mdpi.com this compound can be used to form hydrogels through various crosslinking mechanisms, primarily leveraging the reactivity of its terminal propargyl groups. The most common method is through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. bioglyco.com In this process, this compound acts as a crosslinker, reacting with a polymer that has been functionalized with azide groups. The formation of stable triazole linkages between the polymer chains results in a crosslinked network. medkoo.com
The formation of these hydrogels can also be achieved through other mechanisms such as photopolymerization. The propargyl groups can participate in thiol-yne reactions, where a multifunctional thiol-containing molecule is reacted with the alkyne groups of this compound in the presence of a photoinitiator and UV light. nih.gov Another approach involves free radical polymerization, where the propargyl groups can be involved in the polymerization process with other vinyl monomers to form a crosslinked network. mdpi.comsigmaaldrich.com The PEG component of this compound contributes to the hydrophilicity and swelling capacity of the resulting hydrogel. researchgate.net
Design of Responsive Hydrogels and Smart Materials
Responsive or "smart" hydrogels are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. researchgate.net this compound can be incorporated into the design of such materials.
For instance, pH-responsive hydrogels can be created by incorporating pH-sensitive moieties into the polymer backbone or as crosslinkers. mdpi.com By combining this compound with polymers that contain ionizable groups (e.g., carboxylic acids or amines), the resulting hydrogel can exhibit swelling or deswelling behavior as the pH of the surrounding environment changes. mdpi.com
Thermo-responsive hydrogels can be designed by using polymers that exhibit a lower critical solution temperature (LCST), such as poly(N-isopropylacrylamide) (PNIPAAm). mdpi.com A hydrogel formed by crosslinking a thermo-responsive polymer with this compound can undergo a volume phase transition at a specific temperature. rsc.org The length of the PEG chain in the crosslinker can influence the transition temperature and the swelling properties of the hydrogel. rsc.org
The table below details different types of responsive hydrogels that can be synthesized using this compound.
| Stimulus | Responsive Polymer Component | Mechanism of Action | Potential Application |
| pH | Polymers with acidic or basic groups (e.g., poly(acrylic acid), chitosan). mdpi.com | Ionization of functional groups leads to changes in electrostatic repulsion and swelling. mdpi.com | Controlled drug release, biosensors. |
| Temperature | Polymers with a lower or upper critical solution temperature (e.g., PNIPAAm). mdpi.com | Temperature-induced phase transition of the polymer chains causes hydrogel collapse or swelling. mdpi.com | Cell culture, tissue engineering. rsc.org |
| Light | Polymers containing photo-responsive groups (e.g., azobenzene). researchgate.net | Light-induced isomerization of the photo-responsive groups alters the crosslinking density or polymer conformation. researchgate.net | On-demand drug delivery, actuators. |
Role of this compound in Proteolysis-Targeting Chimera (PROTAC) Linker Design
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of specific proteins within cells. biochempeg.comaxispharm.com They consist of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. precisepeg.com The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the formation of the ternary complex required for protein degradation. axispharm.comexplorationpub.com
This compound is a PEG-based linker that can be used in the synthesis of PROTACs. targetmol.comtargetmol.cncymitquimica.com The terminal propargyl groups allow for the convenient attachment of the two different ligands via click chemistry. broadpharm.comchemicalbook.commedchemexpress.com The PEG portion of the linker offers several advantages in PROTAC design. It can increase the water solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures. biochempeg.comjenkemusa.com This improved solubility can enhance cell permeability and oral absorption. jenkemusa.com
Furthermore, the length of the PEG linker can be systematically varied to optimize the distance between the target protein and the E3 ligase, which is crucial for efficient ubiquitination and degradation. biochempeg.comexplorationpub.com The flexibility of the PEG chain can also contribute to the stability of the ternary complex. explorationpub.com The use of bifunctional PEG linkers like this compound facilitates the rapid and modular assembly of PROTAC libraries for screening and optimization. biochempeg.com
The table below summarizes the key functions of PEG linkers in PROTACs.
| Feature of PEG Linker | Impact on PROTAC Properties | Rationale |
| Hydrophilicity | Increased water solubility and cell permeability. biochempeg.comaxispharm.com | Overcomes the hydrophobicity of many PROTAC components, improving bioavailability. precisepeg.com |
| Length | Modulates degradation efficiency. biochempeg.comexplorationpub.com | Optimizes the spatial arrangement of the target protein and E3 ligase for effective ternary complex formation. explorationpub.com |
| Flexibility | Contributes to the stability of the ternary complex. explorationpub.com | Allows for favorable protein-protein interactions within the complex. explorationpub.com |
| Bifunctionality | Facilitates modular synthesis. biochempeg.comjenkemusa.com | Enables the rapid assembly of diverse PROTAC molecules for screening and optimization. biochempeg.com |
Engineering of Advanced Biomaterials and Scaffolds for Research Applications
The unique molecular architecture of this compound, featuring two terminal alkyne groups separated by a hydrophilic and flexible 13-unit polyethylene glycol (PEG) spacer, makes it a valuable tool in polymer science and the engineering of functional materials. Its primary utility lies in its ability to act as a homobifunctional crosslinker in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. nih.govcreative-biolabs.com This reaction allows for the efficient and specific formation of stable triazole linkages under mild, biocompatible conditions, which is ideal for creating complex, well-defined polymer networks for biomedical research. creative-biolabs.comacs.org The long, hydrophilic PEG chain enhances water solubility and imparts biocompatibility to the resulting structures. creative-biolabs.commedkoo.com
Scaffolds for 3D Cell Culture and Tissue Engineering Studies (Conceptual Design)
The conceptual design of 3D scaffolds using this compound revolves around its role as a precise crosslinking agent. By reacting this compound with multi-azide functionalized polymers, it is possible to fabricate synthetic hydrogels with highly controlled network structures.
Conceptual Scaffold Formation:
A typical conceptual model involves the reaction of this compound with a multi-arm PEG that has been functionalized with azide groups (e.g., 4-arm or 8-arm PEG-Azide). The propargyl groups on this compound "click" with the azide groups on the multi-arm PEG, forming a crosslinked hydrogel network. nih.gov
Tunable Mechanical Properties: The mechanical stiffness of the resulting hydrogel can be precisely controlled by adjusting several factors, including the concentration of the precursors (this compound and the multi-azide polymer) and the molecular weight of the PEG chains. frontiersin.org This tunability is critical for tissue engineering, as different cell types require specific matrix stiffness for optimal growth, differentiation, and function. nih.gov
ECM Mimicry: To better mimic the native ECM, bioactive molecules can be incorporated into the hydrogel structure. mdpi.com For instance, peptides containing the RGD (arginine-glycine-aspartic acid) sequence, which promotes cell adhesion, can be synthesized with an azide group. acs.org These azide-modified peptides can then be "clicked" onto the network, providing specific binding sites for cells within the 3D scaffold.
Biodegradability: For many tissue engineering applications, it is desirable for the scaffold to degrade as cells produce their own ECM. acs.org This can be achieved by introducing enzymatically cleavable peptide sequences into the crosslinking components. For example, a peptide sequence susceptible to matrix metalloproteinases (MMPs), enzymes that cells use to remodel their environment, can be incorporated into the azide-functionalized crosslinker, rendering the hydrogel degradable by the encapsulated cells. mdpi.com
The use of this compound in this conceptual framework allows for the modular construction of scaffolds where each component can be independently tuned to study specific cell-matrix interactions in a highly controlled, reproducible manner, overcoming limitations of natural-derived materials like Matrigel. mdpi.com
Table 1: Conceptual Design Parameters for this compound Based Scaffolds
| Parameter | Method of Control | Rationale in Tissue Engineering |
| Stiffness (Elastic Modulus) | Varying the concentration and molecular weight of this compound and multi-azide crosslinkers. | Mimics the mechanical environment of different native tissues (e.g., soft brain tissue vs. stiff bone tissue) to guide cell differentiation and behavior. nih.gov |
| Cell Adhesion | Covalently attaching azide-functionalized peptides (e.g., RGD) to the polymer network via click chemistry. | Provides specific binding sites for cell integrins, promoting cell attachment, spreading, and survival within the scaffold. acs.org |
| Degradability | Incorporating MMP-sensitive peptide sequences into the azide-functionalized crosslinking polymer backbone. | Allows encapsulated cells to remodel their microenvironment and replace the synthetic scaffold with their own ECM over time. mdpi.com |
| Porosity & Nutrient Diffusion | Controlling polymer concentration during hydrogel formation. | Ensures efficient transport of nutrients, oxygen, and waste products, which is essential for maintaining cell viability in 3D constructs. mdpi.com |
Responsive Biomaterial Design for Controlled Interactions
"Smart" or stimuli-responsive biomaterials are engineered to change their properties in response to specific environmental triggers, such as light, pH, or temperature. nih.govarxiv.org This dynamic capability allows for real-time manipulation of the cell culture environment, enabling researchers to study complex biological processes with temporal control.
This compound is a key building block in the design of such responsive systems, primarily through the versatility of click chemistry.
Conceptual Design for Responsive Biomaterials:
The bifunctional nature of this compound allows it to participate in the formation of a primary hydrogel network while leaving reactive sites available for subsequent modifications or being part of a system that can be altered by an external stimulus.
Photo-Responsive Hydrogels: One advanced strategy involves incorporating photocleavable moieties into the hydrogel network. For example, a crosslinker containing a nitrobenzyl ether group, which breaks upon exposure to UV light, can be used. nih.gov A hydrogel could be formed by clicking this compound with azide-functionalized, photocleavable crosslinkers. Initially, this creates a hydrogel with a specific stiffness. Upon exposure to light in a defined pattern, the crosslinks are broken, leading to a localized softening of the material. nih.govresearchgate.net This technique can be used to dynamically alter the mechanical cues presented to cells and observe their responses in real-time.
Sequential Functionalization: The click reaction is highly specific and bio-orthogonal, meaning it does not interfere with biological processes. acs.org This allows for a two-step, sequential reaction scheme. First, a primary hydrogel network can be formed using a portion of the reactive groups. Then, a second component, such as a growth factor or a signaling molecule modified with an azide group, can be introduced and "clicked" into the remaining propargyl groups within the scaffold at a later time point. This enables temporal control over the presentation of biochemical signals to the cultured cells.
pH-Responsive Systems: To create pH-responsive materials, monomers or polymers that change their conformation or solubility with pH can be integrated into the hydrogel design. nih.gov For instance, a polymer containing acidic or basic side groups could be functionalized with azides. By crosslinking this polymer with this compound, the resulting hydrogel would swell or shrink in response to changes in the ambient pH, altering its mechanical properties and porosity. researchgate.net
These conceptual designs highlight how this compound can be integrated into sophisticated biomaterials that offer dynamic control over the cellular microenvironment, providing powerful platforms for investigating cell biology and developing next-generation therapeutic approaches. nih.gov
Design and Application of Bis Propargyl Peg13 in Advanced Research Probes and Systems
Development of Molecular Imaging Probes
The structural characteristics of Bis-propargyl-PEG13 make it an ideal linker for the synthesis of a variety of molecular imaging probes. Its two terminal alkyne groups allow for the straightforward conjugation of different functional moieties, such as fluorescent dyes or chelating agents for radiometals, enabling the construction of probes for various imaging modalities.
Fluorescent Probes for Live Cell Imaging and Mechanistic Studies
The development of fluorescent probes for live-cell imaging is crucial for understanding dynamic cellular processes. researchgate.netsigmaaldrich.com this compound serves as a flexible linker to conjugate fluorophores to biomolecules or targeting ligands. The design of such probes requires careful consideration of factors like cell permeability, target specificity, and signal-to-background ratio. mdpi.com The hydrophilic PEG chain of this compound can improve the water solubility and biocompatibility of the resulting probe, which is essential for live-cell applications. axispharm.com
For instance, a fluorescent probe can be constructed by attaching a targeting molecule (e.g., a peptide that binds to a specific cell surface receptor) to one propargyl group and a fluorescent dye to the other. This allows for the targeted labeling and visualization of specific cellular components or to study their mechanical properties. science.gov The click chemistry approach facilitated by the propargyl groups ensures a stable and efficient conjugation process. broadpharm.com
Table 1: Design Considerations for Fluorescent Probes in Live Cell Imaging mdpi.com
| Feature | Requirement | Role of this compound |
| Specificity | High affinity for the target | Serves as a linker to attach targeting ligands. |
| Cellular Uptake | Good cell membrane penetration | The PEG chain can influence the overall hydrophilicity and size of the probe, affecting its transport across cell membranes. |
| Stability | Stable under physiological conditions | The triazole linkage formed via click chemistry is highly stable. |
| Signal Detection | High signal-to-background ratio | The flexible PEG spacer can help to minimize quenching effects between the fluorophore and the targeting moiety. |
Radiotracer Conjugation for Preclinical Imaging Research (PET/SPECT)
In preclinical research, Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful imaging techniques that provide functional information about biological processes. nih.govamenclinics.comfrontiersin.org These methods rely on the detection of gamma rays emitted from radiotracers. This compound can be used to link a targeting biomolecule, such as an antibody or peptide, to a chelator that can securely hold a radiometal. nih.govnih.gov
The process involves first conjugating the targeting molecule to one of the propargyl groups of this compound. The other propargyl group is then reacted with an azide-functionalized chelator. This chelator-modified targeting molecule can then be radiolabeled with a suitable metallic radioisotope, such as Technetium-99m (for SPECT) or Gallium-68 (for PET). nih.govnih.gov The PEG linker in this construct can improve the pharmacokinetic properties of the radiotracer, potentially leading to better tumor-to-background ratios in imaging studies. nih.gov
Table 2: Components of a this compound-Based Radiotracer
| Component | Function | Example |
| Targeting Moiety | Binds to a specific biological target | Antibody, Peptide |
| This compound | Links the targeting moiety to the chelator | - |
| Chelator | Binds the radiometal | DOTA, NOTA |
| Radiometal | Emits radiation for detection | Ga-68 (PET), Tc-99m (SPECT) |
Integration into MRI Contrast Agent Systems
Magnetic Resonance Imaging (MRI) is a non-invasive imaging modality with high spatial resolution. nih.gov The contrast in MRI images can be enhanced by using contrast agents, most commonly gadolinium (Gd)-based complexes. biopal.com this compound can be employed to construct more sophisticated and targeted MRI contrast agents. mdpi.com
For example, multiple Gd-chelating moieties can be attached to a central scaffold via this compound linkers. This can increase the local concentration of Gd, leading to enhanced relaxivity and a stronger MRI signal. nih.govmdpi.com Furthermore, a targeting ligand can be incorporated into the system to direct the contrast agent to a specific tissue or cell type, enabling molecular MRI. The hydrophilic PEG component can also improve the solubility and biocompatibility of these macromolecular contrast agents. nih.govkoreamed.org
Engineering of Targeted Delivery Systems (Focus on System Design, Not Clinical Outcomes)
The precise delivery of therapeutic or diagnostic agents to specific sites within the body is a major goal in biomedical research. This compound provides a versatile platform for the surface functionalization of various delivery vehicles, enabling the attachment of targeting ligands and other functional molecules. myskinrecipes.com
Nanoparticle Surface Modification for Ligand Presentation and Research
Nanoparticles are being extensively investigated as carriers for targeted delivery. researchgate.netmdpi.com Their surface can be modified to improve their stability, biocompatibility, and targeting capabilities. This compound is an effective tool for the surface modification of nanoparticles. axispharm.com
In a typical approach, nanoparticles with azide (B81097) groups on their surface are reacted with this compound. The remaining terminal propargyl group can then be used to attach a variety of ligands, such as peptides, antibodies, or small molecules, through click chemistry. researchgate.netaxispharm.com This method allows for precise control over the density and orientation of the ligands on the nanoparticle surface, which is crucial for optimizing their interaction with target cells. science.govscience.gov The PEG linker also serves to create a hydrophilic shell around the nanoparticle, which can reduce non-specific protein adsorption and prolong circulation time in research models. science.gov
Liposomal Functionalization for Enhanced Specificity in Research Models
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate a variety of molecules. precisepeg.com To enhance their targeting specificity in research applications, their surface can be functionalized with targeting ligands. This compound can be incorporated into the lipid bilayer of liposomes, typically by attaching it to a lipid anchor.
The exposed propargyl groups on the liposome (B1194612) surface can then be used to conjugate targeting molecules via click chemistry. precisepeg.com This approach allows for the creation of targeted liposomes that can specifically bind to and be taken up by cells expressing the target receptor. The PEG spacer helps to extend the targeting ligand away from the liposome surface, improving its accessibility for receptor binding. medchemexpress.com
Biosensor Development and Electrochemical Sensing Applications
The unique architecture of this compound, featuring two terminal alkyne (propargyl) groups and a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) chain, makes it a valuable tool in the fabrication of advanced biosensors and electrochemical sensing systems. Its primary role is that of a homobifunctional crosslinker, enabling the stable and specific conjugation of molecules and the functionalization of surfaces. This is crucial for creating the sensitive and selective interfaces required for modern diagnostics and monitoring.
Surface Immobilization Strategies for Sensing Elements
The immobilization of a biological recognition element (bioreceptor) onto a transducer surface is a critical step that dictates the performance, stability, and reusability of a biosensor. researchgate.net this compound offers a robust solution for this challenge through covalent attachment strategies, primarily leveraging the principles of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". creative-biolabs.commdpi.com
The process involves creating a stable, covalent triazole linkage between an azide-modified molecule and the alkyne group of the PEG linker. creative-biolabs.com This method provides superior control over the orientation and density of immobilized probes compared to passive adsorption techniques. rsc.org For electrochemical biosensors, the strategy typically involves two main approaches:
Functionalization of the Electrode Surface: The sensor's electrode (e.g., gold, glassy carbon, or indium tin oxide) is first modified with a molecule containing an azide group. This compound can then be "clicked" onto this azide-functionalized surface. The remaining terminal alkyne group is then available to react with an azide-modified bioreceptor, such as a peptide, nucleic acid, or antibody.
Linking of a Bioreceptor to a Pre-functionalized Surface: Alternatively, a bioreceptor can first be conjugated to one of the propargyl groups of the this compound linker. This entire conjugate is then immobilized by reacting the second propargyl group with an azide-modified electrode surface.
The use of click chemistry for immobilization is highly efficient and occurs under mild conditions, which helps to preserve the biological activity of the sensing element. mdpi.com This covalent strategy ensures the robust attachment of the bioreceptor, preventing leaching and enhancing the operational and storage stability of the biosensor. researchgate.netnih.gov For instance, studies on electrochemical platforms have demonstrated that functionalizing surfaces via CuAAC leads to stable and reproducible integration of a wide range of biomolecules. mdpi.com
The table below summarizes key aspects of immobilization strategies relevant to the application of this compound.
| Immobilization Parameter | Technique | Advantage of Using this compound via Click Chemistry | Reference |
| Bonding Type | Covalent Bonding | Forms a highly stable and inert triazole linkage, ensuring robust attachment of the sensing element. | creative-biolabs.commdpi.com |
| Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High yield, specificity, and biocompatible reaction conditions that preserve the function of the bioreceptor. | mdpi.com |
| Surface Control | Controlled Density & Orientation | Allows for precise control over the spacing and orientation of immobilized molecules, which can enhance sensor sensitivity. | rsc.org |
| Stability | Enhanced Sensor Lifetime | Covalent attachment prevents the leaching of the bioreceptor, leading to improved long-term stability and reusability. | researchgate.netnih.gov |
Recognition Layer Design for Analyte Detection
The recognition layer is the heart of the biosensor, where the specific interaction between the bioreceptor and the target analyte occurs. The design of this layer is critical for sensitivity, selectivity, and minimizing non-specific interactions that can lead to false signals. The PEG component of this compound plays a crucial role in the design of an effective recognition layer.
The hydrophilic and flexible nature of the PEG13 chain confers several key advantages:
Antifouling Properties: The PEG chain creates a hydration layer on the sensor surface by binding water molecules. mdpi.com This layer acts as a physical barrier that repels the non-specific adsorption of proteins, cells, and other interfering molecules from complex biological samples like blood or serum. mdpi.com This reduction in surface fouling is essential for maintaining sensor sensitivity and accuracy over time.
Enhanced Solubility and Accessibility: The PEG linker increases the solubility of the attached bioreceptor in aqueous environments, ensuring it remains in its active conformation. creative-biolabs.com It also acts as a spacer, physically extending the bioreceptor away from the sensor surface. This spatial separation reduces steric hindrance and makes the recognition sites more accessible to the target analyte, thereby improving binding efficiency and sensor response.
Crosslinking for 3D Scaffolds: As a bifunctional linker, this compound can be used to crosslink azide-modified bioreceptors to create three-dimensional hydrogel networks on the sensor surface. This can significantly increase the density of recognition sites, amplifying the sensor's signal and lowering the limit of detection.
The table below outlines the functional contributions of this compound to the design of recognition layers.
| Feature | Contribution of this compound | Benefit for Analyte Detection | Reference |
| Non-Specific Binding | The hydrophilic PEG chain forms a hydration layer. | Reduces surface fouling from complex biological media, improving signal-to-noise ratio. | mdpi.com |
| Bioreceptor Function | Acts as a flexible spacer, lifting the bioreceptor from the surface. | Enhances accessibility of the bioreceptor to the analyte, improving binding kinetics and sensitivity. | broadpharm.com |
| Aqueous Compatibility | The hydrophilic PEG chain improves the solubility of the conjugate. | Maintains the stability and biological activity of the immobilized sensing element in aqueous test environments. | creative-biolabs.com |
| Signal Amplification | Can be used to create a 3D matrix for higher bioreceptor loading. | Increases the number of binding events per unit area, leading to an amplified sensor signal. | rsc.org |
Computational and Theoretical Investigations of Bis Propargyl Peg13 Systems
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For a system involving Bis-Propargyl-PEG13, docking would be used to model how a larger molecule, functionalized with this linker, interacts with its biological target.
The primary role of the this compound linker itself is not to bind directly into the active site of a receptor, but to optimally position a pharmacophore (warhead) for binding. Docking studies are therefore critical in the design of bivalent molecules, such as PROTACs, where the linker connects a target-binding warhead and an E3-ligase-binding ligand. nih.gov The goal is to predict whether the linker is of appropriate length and flexibility to allow both ends of the molecule to bind their respective protein targets simultaneously, forming a stable ternary complex. chemrxiv.orgacs.org
In a hypothetical docking study, a warhead molecule attached to an azide (B81097) group could be modeled to predict its binding to a target protein. Subsequently, the this compound linker, attached to this warhead via a computationally modeled click reaction, would be assessed to ensure it does not create steric clashes with the receptor. The other propargyl end would remain solvent-exposed, available for conjugation to a second moiety. The output of such a study includes the binding affinity (often expressed as a docking score or estimated free energy of binding), the predicted pose of the ligand, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Table 1: Hypothetical Molecular Docking Results for a Ligand-Protein Complex This table illustrates the type of data generated from a molecular docking simulation. The values are for demonstration purposes.
| Ligand-Receptor Complex | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Number of Hydrogen Bonds | Key Interacting Residues |
|---|---|---|---|---|
| Warhead-A - Target Protein X | -9.8 | 50 nM | 4 | TYR-83, ASP-129, LYS-131 |
| (Warhead-A)-(Clicked-Bis-Propargyl-PEG13) - Target Protein X | -9.5 | 75 nM | 4 | TYR-83, ASP-129, LYS-131 |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (electron density distribution, orbital energies) and reactivity of molecules. google.com For this compound, DFT calculations would provide fundamental insights into its chemical properties, particularly the reactivity of its terminal alkyne (propargyl) groups.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. DFT can also map the electrostatic potential (ESP) onto the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the terminal acetylenic protons and the π-systems of the alkynes are key reactive sites for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". researchgate.net DFT studies can help rationalize the reaction mechanism, transition state energies, and the influence of the PEG chain on the reactivity of the terminal propargyl groups. researchgate.netresearcher.life
Table 2: Predicted Electronic Properties of this compound from DFT Calculations This table presents theoretical data that would be obtained from DFT calculations to illustrate the compound's electronic characteristics.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons. |
| LUMO Energy | 1.5 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 8.7 eV | Indicates high kinetic stability and low intrinsic reactivity in the absence of a catalyst. |
| Dipole Moment | 2.1 Debye | Reflects the overall polarity of the molecule, influencing its solubility and non-covalent interactions. |
| ESP Minimum (on Oxygen atoms) | -45 kcal/mol | Indicates the most electron-rich regions, capable of acting as hydrogen bond acceptors. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. chemrxiv.org For a flexible molecule like this compound, MD simulations are indispensable for understanding its conformational landscape. Unlike the static picture from docking, MD provides a dynamic view of how the linker behaves in solution, which is crucial for its function in connecting two entities. acs.org
An MD simulation would reveal the distribution of different shapes (conformers) the this compound molecule can adopt. Key metrics include the end-to-end distance of the linker and its radius of gyration, which describes its compactness. This information is vital for designing linkers in applications like PROTACs, where the distance between the two bound proteins must be precisely controlled. nih.gov The simulations show that the PEG chain is not a rigid rod but a flexible coil, constantly changing its shape. These simulations can be performed on the linker alone or as part of a larger, more complex system (e.g., a PROTAC-protein ternary complex) to see how interactions with proteins might constrain the linker's flexibility. chemrxiv.org
Table 3: Illustrative Conformational Metrics of this compound from a Simulated 100 ns Molecular Dynamics Trajectory in Water This table provides an example of the kind of data generated from MD simulations to characterize the size and shape of a flexible molecule.
| Metric | Average Value | Standard Deviation | Description |
|---|---|---|---|
| End-to-End Distance (C1 to C43) | 35.2 Å | 4.5 Å | The average distance between the two terminal carbon atoms of the alkyne groups. |
| Radius of Gyration (Rg) | 10.8 Å | 1.2 Å | A measure of the molecule's overall size and compactness. |
| Solvent Accessible Surface Area (SASA) | 1250 Ų | 80 Ų | The surface area of the molecule exposed to the solvent, related to solubility. |
Predictive Modeling of Reaction Pathways and Product Formation
Computational chemistry can be used to model entire reaction pathways, predicting the structures of intermediates, transition states, and the activation energies required to move between them. For this compound, the most relevant reaction to model is the CuAAC click reaction. google.comresearchgate.net
Predictive modeling, often using DFT methods, can elucidate the step-by-step mechanism of the copper(I)-catalyzed reaction between one of the propargyl groups and an azide-containing molecule. This would involve calculating the energies of all proposed intermediates (e.g., copper-acetylide complex, metallacycle) and the transition states that connect them. The results can create a detailed energy profile for the reaction, identifying the rate-determining step (the step with the highest activation energy). Such models can explain how different catalysts or solvent conditions might affect the reaction rate and yield. This predictive power helps in optimizing reaction conditions for conjugating this compound to other molecules of interest, ensuring efficient formation of the desired product.
Table 4: Hypothetical Energy Profile for the Rate-Determining Step of a CuAAC Reaction with this compound This table illustrates how computational modeling can provide energetic details of a chemical reaction pathway. The values are representative.
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (Propargyl-PEG + Azide-R + Cu(I) catalyst) | 0.0 (Reference) |
| 2 | Transition State (TS1) | +15.2 |
| 3 | Intermediate (Copper-acetylide complex) | -5.8 |
| 4 | Products (Triazole-linked conjugate) | -35.0 |
Emerging Research Directions and Future Perspectives for Bis Propargyl Peg13
Innovations in Bioorthogonal Chemistry Utilizing Enhanced Bis-Propargyl-PEG13 Derivatives
Bioorthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.gov The primary role of this compound in this field is as a linker for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. cd-bioparticles.netmedchemexpress.com This reaction forms a stable triazole linkage between the propargyl groups of the PEG linker and azide-functionalized molecules. cd-bioparticles.netaxispharm.com
Future research is focused on enhancing the capabilities of this compound through the development of novel derivatives. Innovations aim to overcome some limitations of standard CuAAC, such as the potential cytotoxicity of the copper catalyst, which can limit its use in living systems. precisepeg.com This has led to increased interest in strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminates the need for a toxic catalyst. precisepeg.comnih.gov The development of this compound derivatives where the terminal alkynes are incorporated into strained ring systems (e.g., cyclooctynes) is a key area of exploration. nih.govrsc.org These strained alkynes react readily with azides without a catalyst, expanding the bioorthogonal utility of the PEG linker. nih.gov
Another avenue of innovation lies in creating derivatives with different reactive groups, moving beyond the dual-alkyne functionality. The synthesis of heterobifunctional PEG linkers, which might contain one propargyl group and a different terminal group (like an amine, NHS ester, or maleimide), allows for sequential, controlled conjugation of two different molecules. axispharm.comnih.gov This expands the "molecular toolbox" for constructing complex bioconjugates. nih.gov
Key Bioorthogonal Reactions Involving Alkyne Groups:
| Reaction Name | Catalyst Required | Key Feature | Application Area |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Yes (Copper) | High efficiency and specificity. medchemexpress.com | Bioconjugation, PROTAC synthesis. medchemexpress.commedchemexpress.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | No | Avoids catalyst cytotoxicity, suitable for live-cell applications. precisepeg.comnih.gov | Live-cell imaging, in-vivo chemistry. nih.gov |
| Staudinger Ligation | No | Reaction between an azide (B81097) and a phosphine. nih.govnih.gov | Biomolecule labeling and profiling. nih.gov |
Integration into Supramolecular Assemblies and Dynamic Covalent Chemistry Systems
Supramolecular assemblies are complex structures formed through non-covalent interactions like hydrogen bonding and π-π stacking. numberanalytics.comrsc.org Dynamic covalent chemistry (DCC) utilizes reversible covalent bonds to create adaptable and responsive chemical systems. numberanalytics.comnih.gov this compound is an attractive building block for both areas due to its linear, flexible nature and reactive termini.
In supramolecular chemistry, the PEG chain itself can influence self-assembly through its hydrophilicity and ability to participate in weak interactions. The terminal propargyl groups can be functionalized via click chemistry to introduce specific recognition motifs. For instance, attaching molecules capable of strong, directional hydrogen bonding or aromatic stacking would enable the programmed assembly of this compound units into larger, ordered architectures like micelles, vesicles, or extended networks. numberanalytics.comrsc.org
In the context of DCC, the triazole ring formed from the azide-alkyne cycloaddition, while generally stable, can be engineered into systems that are responsive to specific stimuli. More advanced research directions involve integrating the propargyl groups into reversible reaction systems. For example, while the triazole formation is largely considered irreversible, other dynamic covalent reactions like imine or orthoester exchange could be combined in systems where this compound acts as a flexible scaffold. google.co.ukdeliuslab.com This could lead to the creation of "smart" materials that can adapt their structure and properties in response to environmental changes such as pH or temperature. nih.gov
Advanced Strategies for Multi-Functional Material Design Incorporating this compound
The bifunctional nature of this compound makes it an ideal crosslinking agent for the design of advanced materials, particularly hydrogels. ethz.ch By reacting with molecules that have two or more azide groups, this compound can form a three-dimensional polymer network that entraps water, forming a hydrogel. science.gov The length and flexibility of the PEG13 chain directly influence the physical properties of the resulting gel, such as its pore size, elasticity, and swelling behavior.
A key research direction is the development of multi-functional hydrogels for biomedical applications. researchgate.net For example, one propargyl end could be used to crosslink the hydrogel network, while the other end could be used to tether bioactive molecules like peptides, growth factors, or drugs. crimsonpublishers.comucl.ac.be This allows for the creation of materials that are not only structural scaffolds but also active participants in biological processes, such as promoting tissue regeneration or enabling controlled drug release. sigmaaldrich.com
Examples of Functional Materials Using Bifunctional PEG Linkers:
| Material Type | Design Strategy | Potential Application |
| Bioactive Hydrogels | Crosslinking multi-azide polymers; immobilizing peptides or growth factors via the second alkyne group. ethz.ch | Tissue engineering, regenerative medicine. ethz.ch |
| Drug Delivery Nanoparticles | Linking a targeting ligand to a drug-loaded nanoparticle. uq.edu.auyoutube.com | Targeted cancer therapy. researchgate.net |
| PROTACs | Connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase. medchemexpress.com | Targeted protein degradation. enamine.net |
| Surface Modification | Grafting onto surfaces to improve biocompatibility and reduce non-specific protein binding. | Medical implants, biosensors. |
Scalability Considerations for Research Synthesis and Application in Large-Scale Studies
The transition of this compound from a laboratory reagent to a component in large-scale applications, such as in clinical drug delivery systems, requires robust and scalable synthesis methods. The standard synthesis involves the propargylation of polyethylene (B3416737) glycol, typically by reacting PEG with propargyl bromide or a similar propargylating agent under basic conditions.
For large-scale production, several factors must be considered:
Cost and Availability of Starting Materials : The synthesis relies on commercially available and relatively inexpensive starting materials like polyethylene glycol and propargyl alcohol derivatives. acs.org
Reaction Efficiency and Purity : The synthesis of well-defined, monodisperse PEG linkers is a challenge, as polymerization often yields a mixture of chain lengths. precisepeg.comacs.org Chromatographic purification is often necessary but can be a bottleneck for scaling up. acs.org Developing synthetic routes that are high-yielding and minimize the need for extensive purification is a key research goal. acs.orgacs.org
Process Safety : The reagents and solvents used must be manageable on an industrial scale, with considerations for safety and environmental impact.
Recent research has focused on developing more efficient, chromatography-free methods for synthesizing functionalized PEGs. acs.org Strategies include the desymmetrization of PEGs followed by high-yielding functionalization steps. nih.govacs.org These improved synthetic protocols are crucial for making this compound and its derivatives more accessible for extensive preclinical and potentially clinical studies, where larger quantities of highly pure material are required. acs.orgacs.org
Q & A
Q. How can researchers design collaborative studies to explore this compound’s multifunctionality across disciplines?
- Methodological Answer : Define interdisciplinary milestones (e.g., chemical synthesis, in vitro testing, computational modeling). Assign tasks based on expertise: organic chemists optimize synthesis, biologists assess cytotoxicity, and data scientists model structure-activity relationships. Use shared digital platforms (e.g., LabArchives) for real-time data integration .
Data Analysis and Reproducibility
Q. What statistical approaches are critical for analyzing dose-response data in this compound-based drug delivery studies?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to model efficacy vs. concentration. Use bootstrap resampling to estimate confidence intervals for IC50 values. Address outliers via Grubbs’ test or robust regression methods. Share raw data and code repositories (e.g., GitHub) for reproducibility .
Q. How can researchers address variability in this compound’s solubility across different solvent systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
